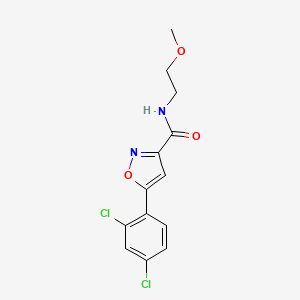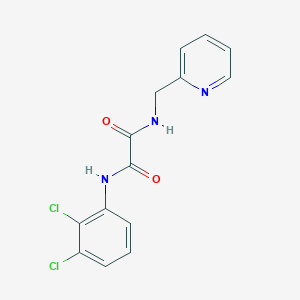
ethyl 1-(N-benzoyl-beta-alanyl)-3-piperidinecarboxylate
Overview
Description
Ethyl 1-(N-benzoyl-beta-alanyl)-3-piperidinecarboxylate, also known as EBPC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. EBPC is a piperidine derivative and has been shown to exhibit potential therapeutic effects in various disease models.
Scientific Research Applications
GPIIb/IIIa Integrin Antagonists
Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, a compound related to ethyl 1-(N-benzoyl-beta-alanyl)-3-piperidinecarboxylate, was identified as a potent and orally active fibrinogen receptor antagonist. This compound, characterized by a trisubstituted beta-amino acid residue, demonstrated significant human platelet aggregation inhibitory activity and oral availability in guinea pigs, highlighting its therapeutic potential for antithrombotic treatment in acute phases (Hayashi et al., 1998).
Reaction of N-alpha-acetoxycinnamoyl)-N-hydroxy Derivatives
A study explored the reaction of N-benzyloxy-DL-alanine ethyl ester with α-acetoxycinnamoyl chloride, leading to the formation of various derivatives, including imidazolidinone and its transformations into pyrrolidinedione and oxazolidinone. This research provides insights into the synthesis and potential applications of ethyl 1-(N-benzoyl-beta-alanyl)-3-piperidinecarboxylate analogs (Chigira et al., 1969).
Anti-Acetylcholinesterase Activity
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which are structurally related to ethyl 1-(N-benzoyl-beta-alanyl)-3-piperidinecarboxylate, were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These studies revealed that certain modifications to the benzamide moiety significantly increase anti-AChE activity, suggesting potential applications in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Crystal Structures of Analogues
The crystal structures of two analogues of ethyl 1-(N-benzoyl-beta-alanyl)-3-piperidinecarboxylate, studied as potentiators of Ubiquitin C-terminal hydrolase-L1 (UCH-L1), were determined, highlighting different crystal packings despite being analogues. This study contributes to the understanding of the structural properties of such compounds, which can inform their pharmacological applications (Mambourg et al., 2021).
properties
IUPAC Name |
ethyl 1-(3-benzamidopropanoyl)piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-2-24-18(23)15-9-6-12-20(13-15)16(21)10-11-19-17(22)14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQFUMRHKVECAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)CCNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[3-(phenylformamido)propanoyl]piperidine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(2,4-difluorophenoxy)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4578750.png)


![4-{[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4578763.png)
![N-(4-chlorobenzyl)-N'-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4578773.png)
![3-ethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4578775.png)
![N-benzyl-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide](/img/structure/B4578781.png)
![3-[4-[(benzylamino)methyl]-3-(3-nitrophenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4578784.png)
![N-({[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)benzamide](/img/structure/B4578786.png)
![1-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B4578792.png)


![N-(3,4-dichlorophenyl)-4-({[(3-methoxypropyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4578831.png)